2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride
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Overview
Description
2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H13ClF3NO3 It is a derivative of morpholine, a heterocyclic amine, and contains a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride typically involves the reaction of morpholine derivatives with trifluoroethylating agents. One common method includes the reaction of 4-(2,2,2-trifluoroethyl)morpholine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the trifluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)propanoic acid hydrochloride
- 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)butanoic acid hydrochloride
- 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)pentanoic acid hydrochloride
Uniqueness
2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds. Additionally, the presence of the morpholine ring provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3.ClH/c9-8(10,11)5-12-1-2-15-4-6(12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYRVFGYHUNJSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC(F)(F)F)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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